

## Application Notes & Protocols: Recommended Phase 2 Dose of Lixumistat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Lixumistat acetate |           |
| Cat. No.:            | B2838846           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Application Notes Introduction to Lixumistat**

Lixumistat (formerly IM156) is an investigational, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this complex, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical metabolic process for energy (ATP) production in cancer cells.[1][3] Certain tumors, particularly those resistant to standard therapies, exhibit increased reliance on OXPHOS for survival and proliferation.[2] Lixumistat's mechanism of action is designed to exploit this metabolic vulnerability, making it a promising candidate for treating various malignancies, including pancreatic cancer.

### **Mechanism of Action: OXPHOS Inhibition**

The oxidative phosphorylation pathway is a primary source of ATP and metabolic precursors required for the rapid growth and proliferation of cancer cells. Lixumistat specifically targets and inhibits PC1, which is the first and largest enzyme complex in the electron transport chain. This inhibition disrupts the transfer of electrons, reduces ATP production, and induces metabolic stress, which can lead to suppressed tumor growth and potentially overcome resistance to other chemotherapeutic agents.



## Clinical Development and Recommended Phase 2 Dose (RP2D)

Lixumistat has been evaluated in clinical trials to determine its safety, tolerability, and preliminary efficacy. A key Phase 1b dose-escalation study (NCT05497778), conducted in patients with advanced pancreatic ductal adenocarcinoma (PDAC), established the Recommended Phase 2 Dose (RP2D). In this trial, Lixumistat was administered in combination with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel.

The RP2D for Lixumistat, when used in this combination, was determined to be 400 mg administered orally once daily (QD). This dose was selected based on safety and tolerability data, as higher doses (e.g., 800 mg/day) were associated with a greater incidence of side effects.

# Data Presentation Dose Escalation Summary (NCT05497778)

The dose-escalation phase of the trial evaluated two dose levels of Lixumistat in combination with gemcitabine and nab-paclitaxel.

| Dose Level | Lixumistat Dose | Number of Patients | RP2D Selected |
|------------|-----------------|--------------------|---------------|
| 1          | 400 mg QD       | 8                  | Yes           |
| 2          | 800 mg QD       | 6                  | No            |

QD: once daily. RP2D: Recommended Phase 2 Dose.

### Clinical Activity at RP2D (400 mg QD)

Efficacy-evaluable patients treated at the RP2D demonstrated encouraging clinical activity.



| Efficacy Endpoint                      | Result                  |
|----------------------------------------|-------------------------|
| Objective Partial Response (PR)        | 62.5% (5 of 8 patients) |
| Stable Disease (SD)                    | 37.5% (3 of 8 patients) |
| Disease Control Rate (DCR)             | 100%                    |
| Median Progression-Free Survival (PFS) | 9.7 months              |
| Median Overall Survival (OS)           | 18.0 months             |

Patient Demographics at RP2D (400 mg QD)

| Characteristic     | Value                  |
|--------------------|------------------------|
| Number of Patients | 8 (response-evaluable) |
| Mean Age (± SD)    | 66.5 ± 8 years         |
| Sex                | 63% Female             |

## Experimental Protocols Phase 1b Study Protocol (NCT05497778)

This protocol outlines the methodology used to determine the RP2D of Lixumistat in combination with chemotherapy for advanced pancreatic cancer.

#### **Primary Objective:**

- To assess the safety and tolerability of Lixumistat in combination with gemcitabine and nabpaclitaxel.
- To determine the RP2D of Lixumistat for subsequent Phase 2 studies.

#### Study Design:

• A Phase 1b, open-label, single-arm, dose-escalation study followed by an expansion phase.

#### Patient Population (Inclusion Criteria):



- Adults (age ≥ 18 years) with a diagnosis of advanced or metastatic pancreatic ductal adenocarcinoma.
- · Candidates for frontline therapy.
- Adequate organ function.

#### Treatment Regimen:

- Lixumistat: Administered orally once daily at escalating doses (400 mg or 800 mg).
- Gemcitabine and Nab-paclitaxel: Administered at standard doses as frontline therapy.

#### Dose Escalation and DLT Assessment:

- A cohort-based dose escalation design was used.
- Patients were monitored for Dose-Limiting Toxicities (DLTs) during the initial treatment cycles.
- The RP2D was defined as the highest dose level at which the incidence of DLTs was acceptable.
- Common treatment-related side effects included nausea, vomiting, skin rash, fatigue, and diarrhea.

#### **Efficacy Assessment:**

- Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
- Assessments included Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).

## Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Mechanism of Lixumistat inhibiting Protein Complex I in the OXPHOS pathway.



### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow for the Lixumistat Phase 1b dose-escalation trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting Immunomet [immunomet.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Recommended Phase 2
  Dose of Lixumistat]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2838846#recommended-phase-2-dose-of-lixumistat-acetate-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com